molecular formula C6H4BrCl2N B13009978 4-Bromo-2-chloro-5-(chloromethyl)pyridine

4-Bromo-2-chloro-5-(chloromethyl)pyridine

Cat. No.: B13009978
M. Wt: 240.91 g/mol
InChI Key: IWTQWJYRLLJTEY-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-(chloromethyl)pyridine is an organic compound that belongs to the pyridine family. It is characterized by the presence of bromine, chlorine, and chloromethyl groups attached to a pyridine ring. This compound is a white crystalline powder that is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods to synthesize 4-Bromo-2-chloro-5-(chloromethyl)pyridine:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: The compound can be reduced to form different reduction products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other oxidizing agents. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and other reducing agents. The reactions are typically carried out in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can yield different oxidation and reduction products.

Scientific Research Applications

4-Bromo-2-chloro-5-(chloromethyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical compounds and as a precursor for the synthesis of drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-(chloromethyl)pyridine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a catalyst or intermediate in various organic reactions, facilitating the formation of desired products. The specific molecular targets and pathways involved depend on the particular application and the nature of the reaction .

Comparison with Similar Compounds

4-Bromo-2-chloro-5-(chloromethyl)pyridine can be compared with other similar compounds such as:

These compounds share similar chemical properties and reactivity but differ in their specific applications and the nature of the substituents attached to the pyridine ring.

Properties

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.91 g/mol

IUPAC Name

4-bromo-2-chloro-5-(chloromethyl)pyridine

InChI

InChI=1S/C6H4BrCl2N/c7-5-1-6(9)10-3-4(5)2-8/h1,3H,2H2

InChI Key

IWTQWJYRLLJTEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)CCl)Br

Origin of Product

United States

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